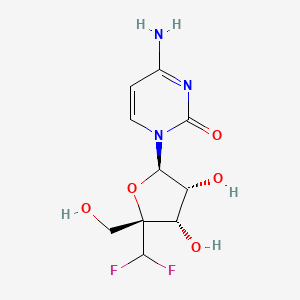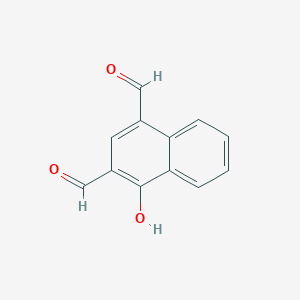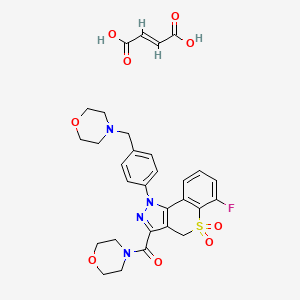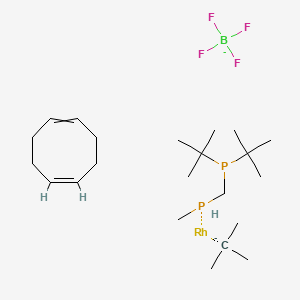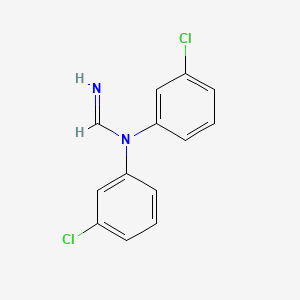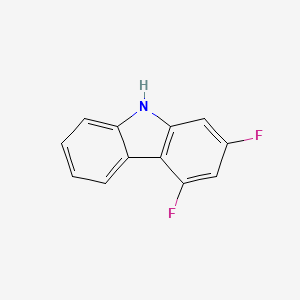![molecular formula C28H20N2 B11927637 9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
9,10-di-[|A-(4-pyridyl)vinyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-di-[|A-(4-pyridyl)vinyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of pyridyl groups enhances its electronic properties, making it suitable for use in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9,10-dibromoanthracene with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-di-[|A-(4-pyridyl)vinyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,10-di-[|A-(4-pyridyl)vinyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a chemiluminescent agent.
9,10-Dihydroanthracene: Used as a hydrogen donor in organic synthesis.
9,10-Dihydroxyanthracene: Employed in the production of anthraquinone dyes.
Uniqueness
9,10-di-[|A-(4-pyridyl)vinyl]anthracene stands out due to its enhanced electronic properties and versatility in various applications. The presence of pyridyl groups allows for better interaction with other molecules, making it more effective in applications like bioimaging and photodynamic therapy compared to its analogs .
Eigenschaften
Molekularformel |
C28H20N2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H |
InChI-Schlüssel |
MUGVFODJPVTKOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
